Product packaging for 2-phenoxy-N-phenyl-3-Pyridinecarboxamide(Cat. No.:CAS No. 289500-13-6)

2-phenoxy-N-phenyl-3-Pyridinecarboxamide

Cat. No.: B15165686
CAS No.: 289500-13-6
M. Wt: 290.3 g/mol
InChI Key: QJJFTJAQFNGRCK-UHFFFAOYSA-N
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Description

2-phenoxy-N-phenyl-3-Pyridinecarboxamide is a chemical compound offered for research purposes. Compounds featuring a pyridinecarboxamide core, similar to this product, are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with a variety of biological targets . The phenoxy group is recognized as a privileged scaffold in the design of bioactive molecules, often contributing to a compound's ability to bind to enzymes or receptors through key interactions such as π-π stacking or by influencing the molecule's overall electron distribution . Researchers investigate these structural motifs for developing novel therapeutic agents. For instance, molecules with a phenoxy-pyridine backbone have been studied in contexts such as transcription factor inhibition . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the specific properties and applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O2 B15165686 2-phenoxy-N-phenyl-3-Pyridinecarboxamide CAS No. 289500-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

289500-13-6

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-phenoxy-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C18H14N2O2/c21-17(20-14-8-3-1-4-9-14)16-12-7-13-19-18(16)22-15-10-5-2-6-11-15/h1-13H,(H,20,21)

InChI Key

QJJFTJAQFNGRCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Phenoxy N Phenyl 3 Pyridinecarboxamide and Analogous Structures

Strategic Retrosynthesis and Identification of Key Synthetic Intermediates

A retrosynthetic analysis of 2-phenoxy-N-phenyl-3-pyridinecarboxamide guides the synthetic planning by disconnecting the target molecule into simpler, more readily available starting materials. The two primary disconnections are at the amide bond and the ether linkage.

Figure 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound showing the disconnection of the amide and ether bonds to identify key synthetic intermediates.

Amide Bond Disconnection: The amide bond between the pyridine (B92270) ring and the N-phenyl group can be disconnected to yield 2-phenoxypyridine-3-carboxylic acid and aniline (B41778). This approach focuses on first establishing the 2-phenoxy substituent on the pyridine ring, followed by the formation of the amide bond.

Ether Linkage Disconnection: Alternatively, the C-O ether bond can be disconnected. This leads to a key intermediate, a 2-halo-N-phenyl-3-pyridinecarboxamide (e.g., 2-chloro-N-phenyl-3-pyridinecarboxamide), and phenol (B47542). This strategy prioritizes the formation of the amide bond first, followed by the introduction of the phenoxy group via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Based on this analysis, the key synthetic intermediates are identified as:

2-phenoxypyridine-3-carboxylic acid

Aniline

2-halo-N-phenyl-3-pyridinecarboxamide (e.g., 2-chloro-N-phenyl-3-pyridinecarboxamide)

Phenol

Pyridine-3-carboxylic acid (Nicotinic acid) derivatives

The feasibility of the synthesis largely depends on the successful preparation and selective reaction of these intermediates.

Established Synthetic Routes for Pyridine-3-carboxamide (B1143946) Derivatization

The construction of the this compound scaffold relies on well-established organic transformations.

The formation of the amide bond is a crucial step in the synthesis of pyridine-3-carboxamide derivatives. This is typically achieved by coupling a pyridine-3-carboxylic acid derivative with an amine.

One common method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, pyridine-2-carboxylic acid chloride can be reacted with 3-aminobenzaldehyde (B158843) diethylacetal in the presence of a base like triethylamine. A similar approach can be envisioned for nicotinic acid derivatives.

Alternatively, a wide array of modern coupling reagents can be employed to facilitate the direct amidation of carboxylic acids, minimizing the need for harsh reagents. These reagents are particularly useful in peptide synthesis but are broadly applicable to amide bond formation.

Table 1: Common Peptide Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesActivating Species
CarbodiimidesDCC, EDCO-acylisourea
Phosphonium SaltsBOP, PyBOP, HBTUOBt esters
Uronium/Aminium SaltsHATU, HCTUOAt/OBt esters

The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent side reactions.

The formation of the 2-phenoxy ether linkage on the pyridine ring is a key transformation. This is often accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a pyridine ring activated by an electron-withdrawing group and containing a good leaving group at the 2-position (such as a halogen) reacts with a phenoxide nucleophile.

For example, 2-chloropyridine (B119429) derivatives can react with amines, which are good nucleophiles, often requiring heat to proceed. youtube.com A similar reaction with a phenoxide would lead to the desired 2-phenoxy pyridine. The reactivity of halopyridines in SNAr reactions is influenced by the electronic nature of the substituents on the ring. researchgate.netnih.gov

Another established method is the Ullmann condensation, which involves the copper-promoted reaction of an aryl halide with an alcohol or phenol. organic-chemistry.org This reaction traditionally requires harsh conditions, but modern modifications have made it more versatile.

The synthesis of the target molecule may require the functionalization of a pre-existing pyridine ring. This can involve the introduction of substituents at specific positions to facilitate subsequent reactions. For instance, the synthesis of a 2-chloro-3-pyridinecarboxylate, a potential precursor, can be achieved through the cyclization of appropriate acyclic precursors.

The reactivity of the pyridine ring can be modulated to control the regioselectivity of these functionalization reactions. For example, the use of pyridine-N-oxides can alter the electronic properties of the ring, directing incoming substituents to specific positions.

Contemporary Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry offers more efficient and milder alternatives to classical methods, particularly through the use of transition metal catalysis.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules like this compound.

Ullmann-type Reactions: The classical Ullmann condensation for C-O bond formation has been significantly improved through the use of catalytic amounts of copper with various ligands. These modern protocols often proceed under milder conditions and with a broader substrate scope. For instance, the Ullmann reaction of 2,x-dihalopyridines with phenols has been shown to be efficient using a CuI/TMEDA catalytic system. nih.gov Nano-copper oxide has also been demonstrated as a highly efficient and reusable catalyst for the C-O cross-coupling of phenols with aryl halides under ligand-free conditions. researchgate.net

Palladium and Nickel-Catalyzed Couplings: Palladium-catalyzed C-O coupling reactions have emerged as a powerful alternative to the Ullmann reaction. researchgate.net More recently, nickel-catalyzed C-O cross-coupling of phenols with chloropyridines has been developed, offering a valuable method for constructing pyridyl-O-aryl frameworks. nih.gov

These transition metal-catalyzed methods offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods.

Green Chemistry Principles in the Synthesis of Pyridinecarboxamides

The application of green chemistry principles to the synthesis of pyridinecarboxamides, including this compound and its analogs, is an area of growing importance aimed at reducing the environmental impact of chemical processes. These principles focus on the use of safer reagents and solvents, improving energy efficiency, and minimizing waste generation. Several innovative and environmentally benign methodologies have been developed for the synthesis of pyridine-based compounds, which can be applied to the production of complex molecules like this compound.

A key approach in the green synthesis of nicotinamide (B372718) derivatives involves the use of enzymatic catalysis. For instance, a study on the synthesis of various nicotinamide derivatives demonstrated the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, as a catalyst. This biocatalyst facilitated the amidation of methyl nicotinate (B505614) derivatives with various amines in a continuous-flow microreactor system, achieving high product yields (81.6–88.5%) in significantly shorter reaction times (35 minutes) compared to traditional batch processes. nih.gov The use of an environmentally friendly solvent, tert-amyl alcohol, further enhanced the green credentials of this method. nih.gov

To quantitatively assess the environmental performance of this enzymatic synthesis, several green chemistry metrics were calculated for a model compound. These metrics provide a framework for evaluating the "greenness" of a chemical process.

Table 1: Green Chemistry Metrics for the Enzymatic Synthesis of a Nicotinamide Derivative nih.gov

Metric Value Description
Atom Economy (AE) 84.76% The proportion of reactant atoms incorporated into the desired product.
Carbon Efficiency (CE) 100% The percentage of carbon in the reactants that is incorporated into the product.
Atom Efficiency 73.06% A measure of the efficiency with which atoms from the reactants are converted to the desired product.
Reaction Mass Efficiency (RME) 54.20% The ratio of the mass of the desired product to the total mass of reactants.
Overall Efficiency (OE) 63.95% A comprehensive measure of the overall efficiency of the synthetic process.
Process Mass Intensity (PMI) 24.49 The ratio of the total mass used in a process to the mass of the final product.
E-factor 23.39 kg waste/1 kg product The amount of waste produced per kilogram of product.

Multicomponent reactions (MCRs) represent another significant green synthetic strategy for constructing pyridine rings. MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. This approach is highly atom-economical and can significantly reduce the number of synthetic steps, solvent usage, and waste generation compared to traditional multi-step syntheses. rasayanjournal.co.innih.gov One-pot synthesis of pyridines can be achieved through various MCRs, such as the Hantzsch, Guareschi–Thorpe, and Bohlmann–Rahtz reactions, often with simple by-products like water or alcohols. acsgcipr.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry for the synthesis of pyridine derivatives. rasayanjournal.co.innih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. nih.gov This technique can be particularly effective when combined with solvent-free conditions, further minimizing environmental impact. researchgate.net For example, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation in ethanol (B145695) resulted in excellent yields (82%–94%) in just 2–7 minutes, compared to 6–9 hours with conventional heating. nih.gov

Solvent-free synthesis, or "grindstone chemistry," is another eco-friendly approach that has been applied to the synthesis of heterocyclic compounds. rasayanjournal.co.in By eliminating the need for solvents, these methods reduce waste, simplify purification processes, and can lead to cleaner reactions with high yields. rasayanjournal.co.inresearchgate.net

The following table summarizes various green chemistry approaches that have been successfully employed for the synthesis of pyridine and its derivatives, highlighting the potential for their application in the synthesis of this compound and its analogs.

Table 2: Overview of Green Synthetic Approaches for Pyridine Derivatives

Green Chemistry Approach Key Features Advantages
Enzymatic Catalysis Use of biocatalysts like lipases. nih.gov High selectivity, mild reaction conditions, reduced waste, reusable catalyst. nih.gov
Multicomponent Reactions (MCRs) Three or more reactants in a single step. rasayanjournal.co.innih.govvu.nl High atom economy, reduced reaction steps, lower solvent consumption. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. rasayanjournal.co.innih.gov Shorter reaction times, higher yields, increased product purity. nih.gov
Solvent-Free Synthesis Reactions conducted without a solvent medium. rasayanjournal.co.inresearchgate.net Elimination of solvent waste, simplified work-up, often cleaner reactions. rasayanjournal.co.inresearchgate.net
Ultrasonication Use of ultrasound to promote chemical reactions. rasayanjournal.co.in Shorter reaction times, higher yields, and improved selectivity. rasayanjournal.co.in
Use of Green Solvents Replacement of hazardous solvents with environmentally benign alternatives (e.g., water, ionic liquids). rasayanjournal.co.in Reduced toxicity and environmental impact. rasayanjournal.co.in

By integrating these green chemistry principles, the synthesis of this compound and other complex pyridinecarboxamides can be made more sustainable, efficient, and environmentally responsible.

Structure Activity Relationship Sar Investigations for 2 Phenoxy N Phenyl 3 Pyridinecarboxamide Derivatives

Systematic Modification of the Phenoxy Moiety

The terminal phenoxy group is often considered a privileged moiety in drug design, frequently engaging in crucial π-π stacking or hydrophobic interactions within target binding sites. Current time information in Hyderabad, IN. Modifications to this part of the 2-phenoxy-N-phenyl-3-pyridinecarboxamide scaffold have demonstrated a significant impact on biological activity.

Influence of Substituent Nature and Position on Biological Activity

The nature and placement of substituents on the phenoxy ring are pivotal in modulating the activity of this compound derivatives. Research has shown that both electron-donating and electron-withdrawing groups can enhance activity, and their optimal position is often target-dependent.

For instance, in one study on pyrazole-5-carboxamide derivatives, the most active compound featured a 4-trifluorophenoxy moiety, highlighting the positive influence of a strong electron-withdrawing group at the para position. Current time information in Hyderabad, IN. Conversely, another study found that the most active compound in a series bore a 2-methoxyphenoxy group, indicating a preference for an electron-donating group at the ortho position. Current time information in Hyderabad, IN. The ortho substitution on the phenoxy ring can also play a role in structural diversification, helping to design compounds with improved selectivity. Current time information in Hyderabad, IN.

In a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which share a similar structural motif, various substitutions on the N-phenyl ring were explored while keeping the phenoxy moiety constant. The most potent derivative from this series demonstrated significant antitubercular activity, underscoring the importance of the specific 3-fluoro-4-nitro substitution pattern on the phenoxy group for this particular biological target. researchgate.net Furthermore, studies on related 2-phenoxybenzamides identified a beneficial effect of a 4-fluoro substitution on the phenoxy ring for antiplasmodial activity. nih.gov

These findings collectively illustrate that the electronic properties and steric profile of substituents on the phenoxy ring, along with their specific location (ortho, meta, or para), are critical parameters that must be optimized to achieve desired biological outcomes.

Table 1: Influence of Phenoxy Moiety Substitution on Biological Activity

Parent Scaffold Substituent on Phenoxy Ring Position Effect on Activity
Pyrazole-5-carboxamide 4-Trifluoro para High inhibitory activity
Amine Derivative 2-Methoxy ortho Most active compound
2-Phenoxybenzamide 4-Fluoro para Beneficial for activity

Elucidation of N-Phenyl Substituent Effects

Electronic and Steric Contributions to Activity

Investigations into N-phenyl substituted thieno[2,3-b]pyridine-2-carboxamides, a related class of compounds, have provided valuable insights into the role of electronic effects. In one such study, derivatives were synthesized with various electron-withdrawing groups (EWG) and electron-donating groups (EDG) at position 2 of the N-phenyl ring, combined with a halogen at position 4. The results showed that only compounds bearing a cyano (-CN) group, a potent EWG, at position 2 exhibited the desired inhibitory activity. nih.gov This suggests that a specific electronic profile on the N-phenyl ring is essential for biological function. The study also noted that varying the substitution on the ring clearly affected the biological activity, indicating that a combined electronic effect of the -CN and the halogen was favorable for inhibition. nih.gov

Similarly, studies on substituted N-phenylpyrazine-2-carboxamides indicated a preference for lipophilic and/or electron-withdrawing substituents on the benzene (B151609) moiety for herbicidal activity. mdpi.com The electrochemical and optical properties of 3-aminophthalimide (B167264) derivatives were also shown to be dependent on the chemical structure of the N-substituent, further confirming the influence of these groups on the molecule's electronic characteristics. researchgate.net

The following table summarizes the effects of different substituents on the N-phenyl ring of thieno[2,3-b]pyridine-2-carboxamides against FOXM1 expression.

Table 2: Effect of N-Phenyl Substituents on FOXM1 Inhibition in Thieno[2,3-b]pyridine-2-carboxamides

Substituent at Position 2 Substituent at Position 4 Outcome
-CN Halogen (F, Cl, Br, I) Decreased FOXM1 expression
-NO₂ Halogen (F, Cl, Br, I) Inactive
-CF₃ Halogen (F, Cl, Br, I) Inactive

Strategic Derivatization of the Pyridine (B92270) Ring System

The central pyridine ring is the foundational scaffold of these molecules, and its modification offers another avenue for optimizing biological activity. Alterations can involve direct substitution on the ring or changes to the group at the 2-position.

Impact of Substitutions at Position 2 (e.g., comparative analysis of phenoxy, amino, methyl, morpholinyl groups)

The substituent at the 2-position of the pyridine ring is a key determinant of the molecule's interaction with its biological target. While the parent compound features a phenoxy group, replacing it with other moieties such as amino, methyl, or morpholinyl groups can drastically alter the compound's properties and activity.

For example, in the case of amlexanox (B1666007), a compound with a chromeno[2,3-b]pyridine core, the 2-amino group is crucial for its activity as a kinase inhibitor. nih.gov SAR studies on amlexanox revealed that the aminopyridine moiety binds to the kinase hinge region. Modification or replacement of this group would likely disrupt this key interaction. nih.gov

In another series of related compounds, thieno[2,3-b]pyridines, it was established that the 3-amino group was essential for maximal efficacy, and the 2-arylcarboxamide portion was optimal for activity. mdpi.com Changing the amide linker between the core and the eastern phenyl ring resulted in a complete loss of anti-proliferative activity. mdpi.com While not a direct replacement of the 2-phenoxy group, these findings highlight the sensitivity of the molecule's activity to the nature of the substituent at this position. The introduction of a thioether linkage at the 2-position, as seen in 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, creates another class of biologically active molecules, indicating that diverse functionalities can be tolerated at this position to yield active compounds, albeit likely with different biological targets. nih.gov

Effects of Peripheral Substitutions on the Pyridine Scaffold (e.g., at positions 6 and 7 in related structures)

Peripheral substitutions on the pyridine ring or its fused analogues (like quinoline) can fine-tune the electronic and steric properties of the entire molecule. In a study of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine, substitutions at the 5' and 6' positions of the pyridine ring had a significant impact on nicotinic receptor binding activity. The introduction of a 5'-vinyl and 6'-chloro substituent resulted in the most potent compound in the series. researchgate.net

In the context of the structurally related quinoline-3-carboxamides, which feature a benzene ring fused to the pyridine scaffold, substitutions on this benzene portion (corresponding to positions 6 and 7 of the quinoline (B57606) system) are critical. In a series designed as ATM kinase inhibitors, various substitutions including halogens, alkyl, and oxy-alkyl groups were explored to study the effect of their electronic properties on cytotoxicity. researchgate.net Similarly, for amlexanox analogues, which have a chromene ring fused to the pyridine, substituents at the R7 and R8 positions were incorporated to develop a more detailed SAR. An analogue with a cyclohexyl modification at the R7 position demonstrated robust efficacy. nih.gov These examples from related fused systems underscore the importance of peripheral substitutions on the pyridine scaffold for modulating biological activity.

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide
Amlexanox
3-(2-aminoethoxy)pyridine
2-phenoxybenzamide
N-phenylpyrazine-2-carboxamide
3-aminophthalimide
Thieno[2,3-b]pyridine-2-carboxamide (B1404352)
Quinoline-3-carboxamide

Conformational and Electronic Aspects of the Carboxamide Linkage in Bioactivity

Research into structurally related N-phenylpyridinecarboxamides and N-phenylthieno[2,3-b]pyridine-2-carboxamides has shed light on the importance of these conformational features. X-ray crystallography studies on various N-(chlorophenyl)pyridinecarboxamides reveal how intramolecular and intermolecular hydrogen bonds, often involving the amide N-H group, influence the crystal packing and the conformation adopted in the solid state. researchgate.net For instance, the formation of N-H···N(pyridine) or N-H···O=C hydrogen bonds can lead to specific, ordered arrangements like 1D chains, which underscores the role of the carboxamide group as a primary hydrogen bond donor. researchgate.net This hydrogen bonding capability is often crucial for molecular recognition at a receptor's binding site.

Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, designed as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, have demonstrated the profound impact of electronic modifications. nih.govmdpi.comnih.gov The introduction of various electron-withdrawing and electron-donating groups onto the N-phenyl ring was systematically investigated to understand their effect on inhibitory activity. The findings indicate that the electronic landscape of the molecule is a critical factor for its biological function. mdpi.comresearchgate.net

The table below summarizes the structure-activity relationship (SAR) findings for N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, highlighting the critical role of the electronic nature of substituents on the N-phenyl ring, which is directly connected to the pivotal carboxamide linker.

Compound SeriesN-Phenyl Ring SubstituentsKey FindingReference
N-Phenylthieno[2,3-b]pyridine-2-carboxamides-CN at position 2; Halogen (F, Cl, Br, I) at position 4Only compounds with a -CN group significantly decreased FOXM1 expression. nih.gov
N-Phenylthieno[2,3-b]pyridine-2-carboxamides-NO2 at position 2; Halogen at position 4Lacked significant activity in decreasing FOXM1 expression. nih.gov
N-Phenylthieno[2,3-b]pyridine-2-carboxamides-CF3 at position 2; Halogen at position 4Lacked significant activity in decreasing FOXM1 expression. nih.gov
N-Phenylthieno[2,3-b]pyridine-2-carboxamides-CH3 at position 2; Halogen at position 4Lacked significant activity in decreasing FOXM1 expression. nih.gov

Similarly, SAR studies on N-phenyl nicotinamides as inducers of apoptosis found that substitutions on both the pyridine and N-phenyl rings dramatically influenced potency. A 20-fold increase in potency was achieved by moving from an initial screening hit to an optimized lead compound. nih.gov This optimization involved modifications that altered the conformational and electronic environment around the central nicotinamide (B372718) (pyridine-3-carboxamide) core. For instance, the introduction of a chloro group on the pyridine ring and modifications to the alkoxy substituent on the N-phenyl ring led to a more potent analogue, underscoring the sensitivity of the biological activity to the electronic and steric features surrounding the carboxamide bridge. nih.gov

Computational Chemistry and Molecular Modeling Approaches in the Study of 2 Phenoxy N Phenyl 3 Pyridinecarboxamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-phenoxy-N-phenyl-3-pyridinecarboxamide, to the active site of a target protein.

Prediction of Binding Modes and Affinities with Target Enzymes and Receptors (e.g., Lipoxygenase, Kinases, FOXM1)

Molecular docking simulations are instrumental in predicting how this compound might interact with various biological targets, including enzymes like lipoxygenase and kinases, and transcription factors such as FOXM1.

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in inflammatory pathways. Docking studies of inhibitors into the LOX active site often reveal key interactions with a non-heme iron cofactor and surrounding amino acid residues. For a molecule like this compound, docking could predict whether its functional groups can chelate the iron atom or form hydrogen bonds and hydrophobic interactions with residues in the catalytic pocket, thereby inhibiting the enzyme. Studies on similar compounds have highlighted the importance of interactions with residues like HIS513 and GLN716.

Kinases: Protein kinases are crucial targets in cancer therapy, and many inhibitors feature a pyridinecarboxamide scaffold. Docking studies of N-phenyl-carboxamide derivatives into kinase active sites, such as PI3Kα or Aurora-A kinase, have shown that these molecules can form critical hydrogen bonds with the hinge region of the kinase domain. The N-phenyl and phenoxy groups of the target compound would likely occupy hydrophobic pockets, contributing to binding affinity. The predicted binding energy, or docking score, helps to rank its potential inhibitory activity against a panel of different kinases.

Forkhead Box M1 (FOXM1): FOXM1 is a transcription factor often overexpressed in cancer. Inhibitors are designed to disrupt its interaction with DNA. Docking studies of related thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives into the FOXM1 DNA-binding domain have identified key hydrophobic interactions with residues such as Val296 and Leu289 as crucial for binding. A docking simulation of this compound would explore its potential to fit within this binding site and establish similar stabilizing interactions, suggesting its viability as a FOXM1 inhibitor.

Below is a table illustrating typical binding affinities and key interacting residues for related carboxamide compounds with these protein targets, as identified through molecular docking studies.

Target ProteinRelated Compound ClassTypical Docking Score (kcal/mol)Key Interacting Residues
Lipoxygenase (LOX)Thiazolyl Derivatives-6.0 to -8.5HIS, ILE, PHE
PI3Kα KinaseQuinolone-3-carboxamides-9.0 to -11.5VAL851, LYS802, ASP933
Aurora-A KinasePyrazole-4-carboxamides-7.5 to -9.0ARG137, TYR212, LEU263
FOXM1Thieno[2,3-b]pyridines-8.0 to -10.0VAL296, LEU289

Quantum Mechanical Calculations for Electronic and Reactivity Profiling

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of a molecule, offering insights into its stability, reactivity, and spectroscopic properties. These methods are vital for understanding the intrinsic chemical nature of this compound.

Analysis of Frontier Molecular Orbitals and Electrostatic Potentials

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, QM calculations can map the distribution of these orbitals. It is expected that the HOMO would be localized on the electron-rich phenoxy and phenyl rings, while the LUMO might be distributed across the electron-deficient pyridine (B92270) ring and carboxamide group.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This map is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions like hydrogen bonding. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the pyridine nitrogen, indicating these are primary sites for hydrogen bond acceptance. Conversely, the amide proton would exhibit a positive potential, making it a hydrogen bond donor site.

The table below presents representative FMO energy values for structurally related molecules, illustrating the data obtained from QM calculations.

Compound ComponentEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Nicotinamide (B372718)-6.90-0.856.05
Aniline (B41778)-5.150.956.10
Phenoxybenzene-5.800.706.50
Pyridine-6.30-0.505.80

Conformational Landscape Analysis and Pharmacophore Modeling

Understanding the three-dimensional structure and the essential features for biological activity is crucial for rational drug design.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. By analyzing the low-energy conformations of this compound and comparing them with other known active molecules, a pharmacophore model can be constructed. This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. For this compound, a potential pharmacophore might include two aromatic/hydrophobic features (phenoxy and phenyl rings), a hydrogen bond acceptor (carbonyl oxygen), and a hydrogen bond donor (amide N-H).

Molecular Dynamics Simulations and Advanced Binding Free Energy Calculations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This allows for a more realistic assessment of the stability of the complex and provides a basis for more accurate binding free energy calculations.

The following table shows a typical breakdown of energy components from an MM/GBSA calculation for a ligand-protein complex.

Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy (ΔEvdW)-45.5
Electrostatic Energy (ΔEelec)-20.1
Polar Solvation Energy (ΔGpol)+30.8
Non-polar Solvation Energy (ΔGnonpol)-5.2
Binding Free Energy (ΔGbind) -40.0

By integrating these computational approaches, from initial docking predictions to rigorous free energy calculations, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, paving the way for its potential application in various scientific fields.

Future Perspectives and Research Directions for 2 Phenoxy N Phenyl 3 Pyridinecarboxamide

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The core principle guiding the development of next-generation analogues of 2-phenoxy-N-phenyl-3-pyridinecarboxamide is the establishment of clear structure-activity relationships (SAR). By systematically modifying the phenoxy, phenyl, and pyridine (B92270) components of the molecule, researchers can probe the key interactions responsible for its biological activity and refine its pharmacological profile.

Future efforts will likely focus on:

Substituent Effects: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the aromatic rings to modulate electronic and steric properties. For instance, studies on related benzofuro[3,2-b]pyridines have shown that the position of phenol (B47542) moieties plays a critical role in dual topoisomerase inhibitory activity and antiproliferative effects. nih.gov

Conformational Constraints: Incorporating cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation. This approach can enhance binding affinity and selectivity for the target protein.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve metabolic stability, reduce toxicity, and enhance pharmacokinetic properties. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel interactions with biological targets.

The synthesis of these new analogues will draw upon modern organic chemistry techniques. Research into related N-methyl-4-phenoxypicolinamide derivatives has demonstrated synthetic pathways that can be adapted for creating a diverse library of compounds for biological evaluation. nih.gov Similarly, the design of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents showcases how modifications based on a lead structure can yield compounds with nanomolar inhibitory activity against drug-sensitive and resistant strains. nih.gov

Table 1: Potential Modifications for Analogue Design

Molecular Scaffold Modification Strategy Desired Outcome
Phenoxy Group Introduction of electron-withdrawing/donating groups Modulate binding affinity and electronics
N-phenyl Group Substitution with heterocyclic rings Improve pharmacokinetic properties
Pyridine Core Isosteric replacement (e.g., with pyrazine) Alter target selectivity

Discovery of Novel Biological Targets and Therapeutic Applications

While initial research may point towards specific activities, the this compound scaffold is versatile and could interact with a range of previously unknown biological targets. Future research will aim to uncover these novel applications through comprehensive biological screening.

Potential therapeutic areas for exploration include:

Antimicrobial Agents: Based on the potent antitubercular activity of related imidazo[1,2-a]pyridine-3-carboxamides, new analogues could be screened against a broad spectrum of bacteria and fungi. nih.gov

Anticancer Agents: The cytotoxic activity of N-methyl-4-phenoxypicolinamide derivatives against various cancer cell lines suggests that the core structure is a valid starting point for developing new chemotherapeutics. nih.gov The discovery of pyridine derivatives as dual inhibitors of topoisomerase I and II further supports this direction. nih.gov

Wnt Signaling Pathway Inhibition: The β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction is a key target in cancers with aberrant Wnt signaling. Screening of phenoxy acetic acid derivatives has identified inhibitors of this interaction, suggesting a potential application for phenoxypyridinecarboxamides. nih.gov

Agrochemicals: The discovery of N-(2-phenyl-3-pyridyl) carboxamide analogues as potent plant elicitors, stimulating plant immunity against pathogens, opens a completely different avenue for application in agriculture. nih.gov These compounds could act as novel, resistance-breaking plant protection agents.

Development and Application of High-Throughput Screening Methodologies

To efficiently explore the vast chemical space of new analogues and identify novel biological targets, high-throughput screening (HTS) is indispensable. nih.gov Future research will involve developing and applying customized HTS assays tailored to the this compound scaffold.

Key HTS approaches could include:

Cell-Based Assays: Using engineered cell lines with reporter genes (e.g., luciferase) to screen for compounds that modulate specific signaling pathways or cellular processes like macrophage-mediated phagocytosis. nih.gov

High-Content Screening (HCS): Employing automated microscopy and image analysis to assess the effects of compounds on cellular morphology, protein localization, and other complex phenotypes, providing deeper biological insights than traditional HTS.

Biochemical Assays: Screening compound libraries against panels of purified enzymes or receptors to identify direct molecular targets. For instance, fluorescence-quenching assays have been used in HTS to find compounds that inhibit bacterial virulence factors. researchgate.net

High-Throughput Transcriptomics (HTT): Analyzing changes in gene expression across the genome in response to compound treatment to identify biological pathways and potential mechanisms of action. tox21.gov This can help prioritize hits and uncover unexpected activities.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Optimization and Prediction

The integration of AI and ML is set to revolutionize drug discovery and chemical development. mit.edu For this compound, these computational tools can accelerate the design-synthesize-test cycle significantly.

Applications of AI/ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before synthesis, allowing researchers to prioritize the most promising candidates.

De Novo Design: Using generative models to design novel molecular structures with desired properties (e.g., high potency, low predicted toxicity, good synthetic accessibility).

Synthesis Planning: Employing AI tools to devise the most efficient and reliable synthetic routes for target analogues, breaking down complex processes into more manageable subtasks like route mapping and optimization. mit.edu

Target Prediction: Utilizing machine learning algorithms trained on large biological datasets to predict potential protein targets for the this compound scaffold, guiding efforts in discovering new therapeutic applications.

Exploration of Sustainable and Efficient Synthetic Routes (Green Chemistry)

As chemical research advances, there is a growing emphasis on developing synthetic methods that are not only efficient but also environmentally benign. The principles of green chemistry—such as waste reduction, use of safer solvents, and energy efficiency—will be central to the future production of this compound and its derivatives.

Future research in this area will focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste.

Alternative Solvents: Exploring the use of safer, renewable solvents (e.g., water, supercritical CO2, bio-based solvents) in place of volatile organic compounds.

Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, the development of metal-free, room-temperature methods for synthesizing phenoxylated pyridine derivatives using aryne chemistry represents a significant step towards more sustainable processes. nih.gov

Process Intensification: Utilizing technologies like flow chemistry and microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and enhance safety.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides
N-methyl-4-phenoxypicolinamide
N-(2-phenyl-3-pyridyl) thiadiazole carboxamide
N-(2-phenyl-3-pyridyl) isothiazole (B42339) carboxamide
2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid

Q & A

Q. What are the typical synthetic routes for preparing 2-phenoxy-N-phenyl-3-pyridinecarboxamide, and what key intermediates are involved?

  • Methodological Answer: Synthesis typically involves a multi-step approach:
  • Step 1: Nucleophilic substitution between phenol derivatives and halogenated pyridine intermediates under alkaline or acidic conditions to form the phenoxy-pyridine backbone .
  • Step 2: Condensation of the pyridine intermediate with phenyl isocyanate or aniline derivatives using coupling agents (e.g., EDC or DCC) to introduce the N-phenylcarboxamide group .
  • Key intermediates include [2-(4-substituted-phenoxy)-3-pyridinyl]methanol and halogenated pyridine precursors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical data points should be prioritized?

  • Methodological Answer:
  • 1H/13C NMR: Prioritize signals for the phenoxy group (δ 6.8–7.5 ppm), pyridine protons (δ 8.0–8.5 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • HPLC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR: Validate carboxamide C=O stretching (~1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What standard in vitro assays are recommended for initial evaluation of the biological activity of this compound?

  • Methodological Answer:
  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition: Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can conflicting reports on optimal reaction conditions for the nucleophilic substitution step in synthesizing this compound be resolved?

  • Methodological Answer: Contradictions between alkaline (e.g., K2CO3 in DMF at 80°C) and acidic conditions (e.g., Fe powder/HCl) may arise from substrate electronic effects. Resolution strategies:
  • DoE (Design of Experiments): Systematically vary solvent polarity (DMF vs. THF), base strength (K2CO3 vs. Et3N), and temperature (50–100°C) to map yield trends .
  • Substrate Screening: Test electron-deficient vs. electron-rich phenol derivatives to determine reactivity under divergent conditions .

Q. What strategies are effective in addressing low yields during the final condensation step of this compound synthesis?

  • Methodological Answer:
  • Catalyst Optimization: Replace traditional coupling agents (EDC) with Pd-based catalysts (e.g., Pd(dppf)Cl2) for improved regioselectivity in carboxamide formation .
  • Solvent Effects: Switch from polar aprotic (DMF) to non-polar solvents (toluene) to minimize side reactions .
  • Microwave Assistance: Reduce reaction time (from 12h to 30min) and enhance yield via microwave irradiation (100–150°C) .

Q. How does the electronic nature of substituents on the phenyl ring influence the biological activity of this compound derivatives?

  • Methodological Answer:
  • Electron-Withdrawing Groups (e.g., -Cl, -NO2): Enhance antimicrobial activity by increasing membrane permeability .
  • Electron-Donating Groups (e.g., -OCH3, -CH3): Improve solubility and bioavailability but may reduce kinase inhibition potency .
  • SAR Studies: Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., EGFR kinase) .

Q. What analytical approaches are suitable for reconciling contradictory crystallographic and spectroscopic data in structural elucidation of this compound analogs?

  • Methodological Answer:
  • XRD vs. NMR Discrepancies: For polymorphic forms, combine single-crystal XRD with solid-state NMR to resolve conformational differences .
  • Dynamic Effects: Use variable-temperature NMR to assess rotational barriers in carboxamide groups that may obscure spectroscopic assignments .

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